An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2-fluoro-4-methylpyridine
An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3,5-Dibromo-2-fluoro-4-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physical and spectroscopic properties, provides a representative synthetic protocol, and discusses its potential reactivity, particularly in cross-coupling and nucleophilic substitution reactions.
Core Chemical and Physical Properties
3,5-Dibromo-2-fluoro-4-methylpyridine is a polysubstituted aromatic heterocycle. The presence of two bromine atoms, a fluorine atom, and a methyl group on the pyridine ring imparts a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 3,5-Dibromo-2-fluoro-4-methylpyridine
| Property | Value | Reference |
| IUPAC Name | 3,5-Dibromo-2-fluoro-4-methylpyridine | [1] |
| Synonyms | 2-Fluoro-3,5-dibromo-4-methylpyridine, 3,5-Dibromo-2-fluoro-4-picoline | [1] |
| CAS Number | 1000340-01-1 | [2][3] |
| Molecular Formula | C₆H₄Br₂FN | [1] |
| Molecular Weight | 268.91 g/mol | [3] |
| Appearance | Colorless or light yellow crystal or powder | [2] |
| Melting Point | ~80-82 °C | [2] |
| Boiling Point | ~240-249 °C | [2][4] |
| Density | ~1.984-2.06 g/mL | [2][4] |
| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; insoluble in water.[2] | |
| pKa (Predicted) | -4.50 ± 0.28 | [4] |
| Flash Point | 104 °C | [2] |
Synthesis and Experimental Protocols
Representative Synthesis of 3,5-Dibromo-2-fluoro-4-methylpyridine
Objective: To synthesize 3,5-Dibromo-2-fluoro-4-methylpyridine from 2-Amino-3,5-dibromo-4-methylpyridine via a diazotization-fluorination reaction.
Materials:
-
2-Amino-3,5-dibromo-4-methylpyridine
-
Hydrofluoroboric acid (HBF₄) or another suitable fluorinating agent
-
Sodium nitrite (NaNO₂)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Diazotization: 2-Amino-3,5-dibromo-4-methylpyridine is dissolved in an aqueous solution of hydrofluoroboric acid at a low temperature (typically 0-5 °C) in a reaction vessel equipped with a stirrer and a thermometer. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
Fluorination (Balz-Schiemann Reaction): The resulting diazonium salt is then gently heated. Thermal decomposition of the diazonium salt liberates nitrogen gas and results in the formation of the desired 3,5-Dibromo-2-fluoro-4-methylpyridine.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure 3,5-Dibromo-2-fluoro-4-methylpyridine.
Spectroscopic Properties
Experimental spectroscopic data for 3,5-Dibromo-2-fluoro-4-methylpyridine is not widely available in the public domain. However, predicted data for the closely related compound, 2-Bromo-4-fluoro-5-methylpyridine, can provide valuable insights into the expected spectral characteristics.[5] It is important to note that the substitution pattern of the target molecule will lead to differences in the observed spectra.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for a similar compound, 2-Bromo-4-fluoro-5-methylpyridine, in CDCl₃.[5] These predictions are based on established spectroscopic principles.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 2-Bromo-4-fluoro-5-methylpyridine [5]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.1 | d | ~2.5 | 1H | H-6 |
| ~7.2 | d | ~5.0 | 1H | H-3 |
| ~2.3 | s | - | 3H | -CH₃ |
Note: For 3,5-Dibromo-2-fluoro-4-methylpyridine, a singlet would be expected for the remaining aromatic proton, and a singlet for the methyl group protons.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 2-Bromo-4-fluoro-5-methylpyridine [5]
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J ≈ 240 Hz) | C-4 |
| ~150 (d, J ≈ 15 Hz) | C-2 |
| ~148 | C-6 |
| ~125 (d, J ≈ 20 Hz) | C-5 |
| ~115 (d, J ≈ 5 Hz) | C-3 |
| ~15 | -CH₃ |
Note: The carbons in proximity to the fluorine atom are expected to show coupling, resulting in doublets with characteristic coupling constants.
Predicted Mass Spectrometry and FT-IR Data
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for 2-Bromo-4-fluoro-5-methylpyridine [5]
| m/z | Relative Intensity (%) | Assignment |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 110 | Moderate | [M - Br]⁺ |
| 95 | Moderate | [M - Br - CH₃]⁺ |
Note: The presence of two bromine atoms in 3,5-Dibromo-2-fluoro-4-methylpyridine would result in a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments.
Table 5: Predicted FT-IR Data (KBr Pellet) for 2-Bromo-4-fluoro-5-methylpyridine [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
| 850-800 | Strong | C-H bending (out-of-plane) |
Chemical Reactivity and Potential Applications
The reactivity of 3,5-Dibromo-2-fluoro-4-methylpyridine is dictated by its pattern of halogen substitution. The presence of bromine and fluorine atoms at different positions on the pyridine ring allows for selective functionalization through various organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 3- and 5-positions are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This class of reactions is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, suggesting that the bromo-substituents of 3,5-Dibromo-2-fluoro-4-methylpyridine would be more reactive than the fluoro-substituent under typical Suzuki conditions.[8] This differential reactivity could potentially allow for selective mono- or di-substitution.
Below is a diagram illustrating the general catalytic cycle of a Suzuki-Miyaura coupling reaction, a key transformation for which 3,5-Dibromo-2-fluoro-4-methylpyridine is a potential substrate.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position, activated by the electron-withdrawing effect of the pyridine nitrogen, is a potential site for nucleophilic aromatic substitution (SNAr) reactions.[9] The general reactivity order for SNAr is often the reverse of that for cross-coupling: F > Cl > Br > I.[8] This suggests that under appropriate conditions (e.g., strong nucleophiles and polar aprotic solvents), the fluorine atom could be selectively displaced. This orthogonal reactivity provides a powerful strategy for the sequential functionalization of the pyridine ring.
Safety Information
3,5-Dibromo-2-fluoro-4-methylpyridine should be handled with care in a well-ventilated area, avoiding contact with skin and eyes.[2] In case of accidental contact, rinse immediately with plenty of water and seek medical attention. It should be stored away from fire, high temperatures, and oxidants in a sealed container.[2]
Conclusion
3,5-Dibromo-2-fluoro-4-methylpyridine is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its distinct pattern of halogenation allows for selective and sequential functionalization through a variety of organic reactions. While experimental data for this specific compound is limited, predictions based on similar structures provide a solid foundation for its application in the synthesis of novel and complex molecules. Further research into the experimental validation of its properties and reactivity is warranted to fully exploit its synthetic utility.
References
- 1. pschemicals.com [pschemicals.com]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3,5-Dibromo-2-fluoro-4-methylpyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
